1-(4-Chloro-3-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane
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Overview
Description
1-(4-Chloro-3-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane is a compound that belongs to the bicyclo[1.1.1]pentane family. This compound is characterized by its unique structure, which includes a bicyclo[1.1.1]pentane core substituted with a 4-chloro-3-methoxyphenyl group and an iodine atom. The bicyclo[1.1.1]pentane scaffold is known for its rigidity and three-dimensionality, making it a valuable bioisostere for various applications in medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-3-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane typically involves the functionalization of [1.1.1]propellane. . The reaction conditions often involve the use of radical initiators and specific solvents to facilitate the desired transformations.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to generate [1.1.1]propellane on demand, which can then be derivatized into various bicyclo[1.1.1]pentane species . This approach allows for high-throughput synthesis and scalability, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chloro-3-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to introduce additional functional groups or reduction to modify existing ones.
Radical Reactions: The bicyclo[1.1.1]pentane core is prone to radical reactions, which can be used to introduce new substituents at specific positions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium iodide or potassium fluoride in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium iodide can yield 1-(4-Chloro-3-methoxyphenyl)-3-fluorobicyclo[1.1.1]pentane .
Scientific Research Applications
1-(4-Chloro-3-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane has several applications in scientific research:
Medicinal Chemistry: The compound is used as a bioisostere for para-substituted benzene rings, enhancing the pharmacokinetic properties of drug candidates.
Materials Science: Its rigid structure makes it suitable for use in molecular rods, liquid crystals, and supramolecular linker units.
Chemical Biology: The compound can be used as a probe to study biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-3-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane involves its interaction with specific molecular targets. The bicyclo[1.1.1]pentane core mimics the geometry of para-substituted benzene rings, allowing it to bind to similar targets. This interaction can modulate the activity of enzymes, receptors, or other proteins involved in various biological pathways .
Comparison with Similar Compounds
- 1-(4-Chlorophenyl)-3-iodobicyclo[1.1.1]pentane
- 1-(3-Methoxyphenyl)-3-iodobicyclo[1.1.1]pentane
- 1-(4-Chloro-3-methoxyphenyl)-3-bromobicyclo[1.1.1]pentane
Comparison: 1-(4-Chloro-3-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane is unique due to the presence of both a chloro and methoxy group on the phenyl ring, as well as an iodine atom on the bicyclo[1.1.1]pentane core. This combination of substituents imparts distinct physicochemical properties, such as increased lipophilicity and potential for halogen bonding interactions, which can enhance its biological activity and stability compared to similar compounds .
Properties
IUPAC Name |
1-(4-chloro-3-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClIO/c1-15-10-4-8(2-3-9(10)13)11-5-12(14,6-11)7-11/h2-4H,5-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBECTSMUWSKUQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C23CC(C2)(C3)I)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClIO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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